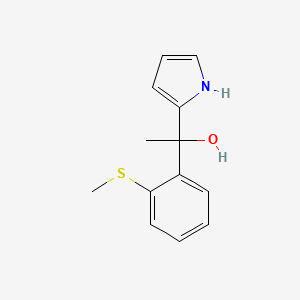
1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol is an organic compound that features a phenyl ring substituted with a methylthio group and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(methylthio)benzaldehyde and pyrrole.
Reaction Conditions: The key step involves the condensation of 2-(methylthio)benzaldehyde with pyrrole in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation or crystallization, are employed to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways affected by the compound, leading to its observed effects.
相似化合物的比较
Similar Compounds
1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanone: A ketone analog with similar structural features.
1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)methanol: An alcohol analog with a different substitution pattern.
Uniqueness
1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol is unique due to its specific combination of functional groups and structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C13H15NOS |
|---|---|
分子量 |
233.33 g/mol |
IUPAC 名称 |
1-(2-methylsulfanylphenyl)-1-(1H-pyrrol-2-yl)ethanol |
InChI |
InChI=1S/C13H15NOS/c1-13(15,12-8-5-9-14-12)10-6-3-4-7-11(10)16-2/h3-9,14-15H,1-2H3 |
InChI 键 |
AUDWSRFARASQAJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1SC)(C2=CC=CN2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


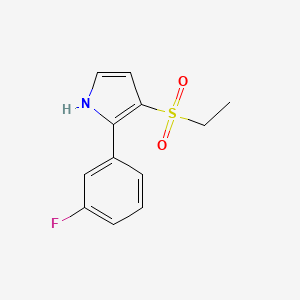


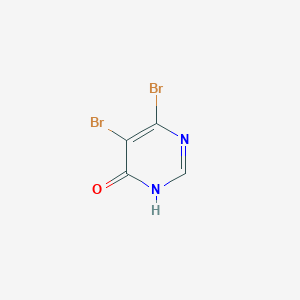
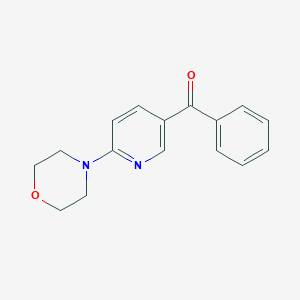

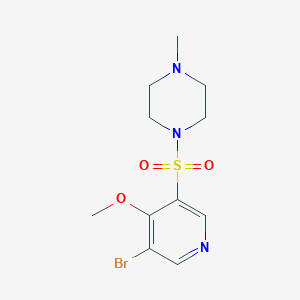
![3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11798860.png)
![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine](/img/structure/B11798864.png)

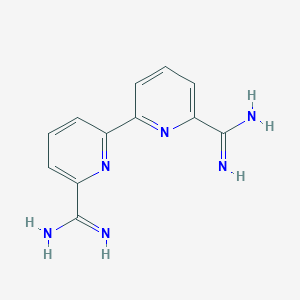
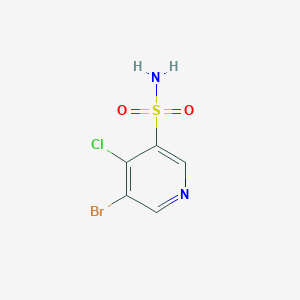
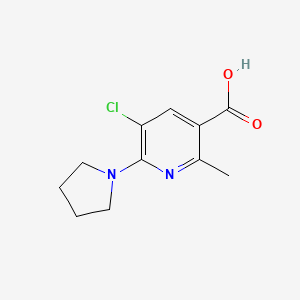
![5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11798902.png)
